Pentylphenyl octyloxybenzoate

Catalog No.
S1909567
CAS No.
50649-56-4
M.F
C26H36O3
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentylphenyl octyloxybenzoate

CAS Number

50649-56-4

Product Name

Pentylphenyl octyloxybenzoate

IUPAC Name

(4-pentylphenyl) 4-octoxybenzoate

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C26H36O3/c1-3-5-7-8-9-11-21-28-24-19-15-23(16-20-24)26(27)29-25-17-13-22(14-18-25)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3

InChI Key

BDTRDPSFINNZRW-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC

Enhancing Liquid Crystal Displays

Pentylphenyl octyloxybenzoate holds promise in scientific research for improving Liquid Crystal Displays (LCDs). Due to its liquid crystalline properties, it can be incorporated into LCDs to influence their performance and efficiency [].

One area of research explores the integration of Cadmium Selenide Quantum Dots (CdSe-QDs) with Pentylphenyl octyloxybenzoate. This integration has been shown to significantly impact the key characteristics of the resulting composite materials []. These characteristics include:

  • Thermodynamic properties: These properties govern the material's response to temperature changes. In LCDs, these properties influence factors like response time and operating temperature range [].
  • Electro-optical properties: These properties determine how light interacts with the material under the influence of an electric field. In LCDs, electro-optical properties affect factors like contrast ratio and viewing angles [].
  • Dielectric properties: These properties relate to how the material stores and releases electrical energy. In LCDs, dielectric properties influence factors like power consumption and switching speed [].

By incorporating Pentylphenyl octyloxybenzoate and CdSe-QDs, researchers observed modifications that enhanced the transition temperatures between different liquid crystalline phases (nematic and smectic) []. This translates to improved display parameters in LCDs, potentially leading to better image quality and lower power consumption [].

Modifying Phase Behavior in Liquid Crystalline Mixtures

Another area of scientific research involving Pentylphenyl octyloxybenzoate focuses on its ability to modify the phase behavior of liquid crystalline mixtures []. This research involves studying how Pentylphenyl octyloxybenzoate interacts with various thiobenzoates, another class of liquid crystalline materials [].

By investigating these mixtures, researchers gain valuable insights into how the molecular structure of liquid crystalline components influences the thermal stability of the resulting phases []. Pentylphenyl octyloxybenzoate's presence in these mixtures has been observed to contribute to the existence of multiple mesophases, including nematic, smectic A, and smectic C phases []. These mesophases are distinct ordered states that liquid crystals can exhibit. Understanding how to manipulate these phases is crucial for designing and optimizing LCD performance.

Pentylphenyl octyloxybenzoate, also known as 4-pentylphenyl 4-octyloxybenzoate, is a chemical compound with the molecular formula C26H36O3C_{26}H_{36}O_{3} and a molecular weight of 396.56 g/mol. This compound features a phenyl group substituted with a pentyl chain and an octyloxy group attached to a benzoate moiety. Its chemical structure is characterized by the presence of multiple aromatic rings, which contribute to its unique properties and potential applications in various fields.

Typical for esters and aromatic compounds. It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding alcohol and benzoic acid. Additionally, it may react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester functional group.

The biological activity of pentylphenyl octyloxybenzoate includes its role as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are involved in drug metabolism. This suggests that it may influence pharmacokinetics when co-administered with other drugs metabolized by these pathways . Furthermore, its lipophilic nature indicates potential interactions with biological membranes, although specific studies on its biological effects remain limited.

Synthesis of pentylphenyl octyloxybenzoate can be achieved through various methods, typically involving esterification reactions. One common approach is the reaction between 4-pentylphenol and octyloxybenzoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:

4 pentylphenol+octyloxybenzoic acidacid catalystpentylphenyl octyloxybenzoate+water\text{4 pentylphenol}+\text{octyloxybenzoic acid}\xrightarrow{\text{acid catalyst}}\text{pentylphenyl octyloxybenzoate}+\text{water}

This method allows for high yields under controlled conditions.

Pentylphenyl octyloxybenzoate has various applications, particularly in the fields of pharmaceuticals and materials science. Its properties make it suitable for use as:

  • Pharmaceutical intermediates: Due to its ability to modulate enzyme activity.
  • Additives in polymers: Enhancing thermal stability and mechanical properties.
  • Potential cosmetic ingredients: For formulations requiring emollient or solubilizing agents.

Interaction studies involving pentylphenyl octyloxybenzoate have indicated its role as a substrate for P-glycoprotein transporters, suggesting implications for drug absorption and distribution . Additionally, its inhibitory effects on specific cytochrome P450 enzymes could lead to significant drug-drug interactions, warranting further investigation into its pharmacological profiles.

Several compounds share structural similarities with pentylphenyl octyloxybenzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Pentylphenyl 4-methoxybenzoateC19H22O3C_{19}H_{22}O_{3}Contains a methoxy group instead of an octyloxy group
4-Pentylphenyl 4-ethoxybenzoateC22H30O3C_{22}H_{30}O_{3}Ethoxy group replaces the octyloxy group
4-PentylphenolC17H26OC_{17}H_{26}OLacks the benzoate structure

Uniqueness

Pentylphenyl octyloxybenzoate stands out due to its unique combination of a pentyl chain with an octyloxy group, which enhances its lipophilicity compared to similar compounds. This property may offer advantages in terms of solubility and interaction with biological membranes, making it particularly interesting for pharmaceutical applications.

XLogP3

9.1

UNII

OIC716N0BU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50649-56-4

Wikipedia

Pentylphenyl octyloxybenzoate

Dates

Modify: 2023-08-16

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